4-((2,4-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
4-((2,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,4-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-((2,4-Difluorophenoxy)methyl)benzoic acid.
Reduction: 4-((2,4-Difluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Difluorophenoxy)methyl)benzaldehyde: Similar structure but with fluorine atoms at different positions on the phenoxy group.
4-((2,3-Difluorophenoxy)methyl)benzaldehyde: Another isomer with fluorine atoms at different positions.
4-((3,4-Difluorophenoxy)methyl)benzaldehyde: Similar compound with fluorine atoms at the 3 and 4 positions on the phenoxy group.
Uniqueness
4-((2,4-Difluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and binding properties. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-6-14(13(16)7-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDULMYJZZYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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